molecular formula C11H20N2O B7518009 N-cyclopentyl-2-pyrrolidin-1-ylacetamide

N-cyclopentyl-2-pyrrolidin-1-ylacetamide

Cat. No.: B7518009
M. Wt: 196.29 g/mol
InChI Key: DKGRRRHBXFQJJV-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-pyrrolidin-1-ylacetamide is a synthetic acetamide derivative featuring a cyclopentyl group attached to a pyrrolidine ring via an acetamide linker.

Properties

IUPAC Name

N-cyclopentyl-2-pyrrolidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11(9-13-7-3-4-8-13)12-10-5-1-2-6-10/h10H,1-9H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGRRRHBXFQJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name (CAS Number) Key Structural Features Purity/Specifications (From Evidence) Hypothesized Properties vs. Target Compound
N-((S)-2-((S)-3-Hydroxypyrrolidin-1-yl)-1-phenylethyl)-N-methyl-2,2-diphenylacetamide (178419-59-5) Phenyl groups, hydroxypyrrolidine, methyl group High purity (details unspecified) Higher molecular weight, reduced solubility due to aromaticity; hydroxyl group enhances hydrogen bonding .
(R)-2-Amino-1-((R)-3-hydroxypyrrolidin-1-yl)-2-phenylethanone (1788065-51-9) Hydroxypyrrolidine, phenyl, amino group Not explicitly stated Polar amino group may improve aqueous solubility; phenyl group increases steric hindrance compared to cyclopentyl .
4-Hydroxy-3,3-dimethyl-1-((R)-1-phenylethyl)pyrrolidin-2-one (185951-07-9) Hydroxy, dimethyl, phenylethyl substituents Not explicitly stated Lactam structure (2-one) reduces flexibility; dimethyl groups may enhance metabolic stability but reduce binding site compatibility .

Key Findings:

Aromatic vs. Aliphatic Substituents: Compounds with phenyl groups (e.g., 178419-59-5) exhibit higher lipophilicity and steric bulk compared to this compound.

Functional Group Impact : Hydroxyl groups (e.g., in 1788065-51-9) enhance polarity and hydrogen-bonding capacity, which could improve target engagement but reduce blood-brain barrier penetration. The absence of hydroxyl groups in the target compound might favor CNS activity.

Structural Rigidity : Lactam-containing analogs (e.g., 185951-07-9) demonstrate reduced molecular flexibility, which could limit binding to dynamic protein pockets. The acetamide linker in the target compound retains conformational adaptability.

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